3,4-Methylenedioxy PV8 (hydrochloride)

Catalog No.
S1786291
CAS No.
24646-39-7
M.F
C18H26ClNO3
M. Wt
339.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Methylenedioxy PV8 (hydrochloride)

CAS Number

24646-39-7

Product Name

3,4-Methylenedioxy PV8 (hydrochloride)

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride

Molecular Formula

C18H26ClNO3

Molecular Weight

339.9 g/mol

InChI

InChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H

InChI Key

YCPDCJHJHGDHPO-UHFFFAOYSA-N

SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

Synonyms

MDPV two carbon homolog;Methylenedioxy Pyrovalerone two carbon homolog

Canonical SMILES

CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

3,4-Methylenedioxy PV8 (hydrochloride) is a synthetic compound categorized as a pyrrolidine-containing substituted cathinone. Its chemical formula is C18H25NO3HClC_{18}H_{25}NO_3\cdot HCl and it has a molecular weight of approximately 339.9 g/mol. The compound is recognized for its stimulant properties and is primarily utilized in research settings rather than for therapeutic purposes .

The mechanism of action of MDPV is unknown. Cathinones generally act as stimulants by increasing the levels of dopamine and norepinephrine in the central nervous system, producing effects similar to amphetamines []. However, the specific way MDPV interacts with these neurotransmitters needs further investigation.

MDPV poses a significant safety hazard due to its unknown safety profile and potential for addiction. Similar cathinones have been linked to serious health problems, including heart attack, stroke, psychosis, and even death []. MDPV is not currently approved for any medical use and may be illegal depending on your jurisdiction.

Analytical Reference Material

3,4-Methylenedioxy PV8 (hydrochloride) is primarily used as an analytical reference material []. This means it serves as a standard for comparison in chemical analysis. Scientists can use this compound to identify unknown substances or quantify the amount of a similar compound present in a sample [].

Cathinone Classification

Chemically, 3,4-Methylenedioxy PV8 (hydrochloride) belongs to the cathinone class. Cathinones are a group of stimulants structurally related to cathinone, the psychoactive component of khat (Catha edulis) []. However, the specific physiological and toxicological properties of 3,4-Methylenedioxy PV8 (hydrochloride) have not yet been fully elucidated [].

Research Applications

Due to its classification as a cathinone and its unknown properties, 3,4-Methylenedioxy PV8 (hydrochloride) might be a research target for scientists studying the mechanisms of action of cathinones. This could involve investigating how cathinones interact with neurotransmitter systems in the brain or exploring their potential for dependence or abuse [].

Forensic Applications

The analytical reference material properties of 3,4-Methylenedioxy PV8 (hydrochloride) also make it potentially valuable in forensic science. Scientists could use it to identify cathinone-related substances encountered in legal investigations [].

The chemical behavior of 3,4-Methylenedioxy PV8 (hydrochloride) can be characterized by its reactivity typical of substituted cathinones. It can undergo various reactions including:

  • Oxidation: The methylenedioxy group may be oxidized under certain conditions, potentially altering its pharmacological profile.
  • Hydrolysis: The hydrochloride salt form can dissociate in aqueous solutions, affecting its solubility and bioavailability.
  • Substitution Reactions: The pyrrolidine ring may participate in nucleophilic substitution reactions, which can lead to the formation of various derivatives.

These reactions are significant for understanding its stability and interactions in biological systems .

Research indicates that 3,4-Methylenedioxy PV8 (hydrochloride) exhibits stimulant effects similar to other cathinones. It primarily acts on the central nervous system by inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine. This mechanism can lead to increased alertness, energy, and euphoria, but also raises concerns about potential abuse and toxicity .

The synthesis of 3,4-Methylenedioxy PV8 (hydrochloride) involves several steps:

  • Starting Materials: The synthesis typically begins with readily available precursors such as 3,4-methylenedioxyphenylacetone.
  • Formation of Pyrrolidine Ring: The reaction with a suitable amine leads to the formation of the pyrrolidine structure.
  • Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to produce the hydrochloride salt, enhancing solubility for research applications.

The specific details of synthesis may vary based on laboratory protocols and desired purity levels .

3,4-Methylenedioxy PV8 (hydrochloride) is primarily used for:

  • Research Purposes: It serves as a reference standard in analytical chemistry for studying the properties and effects of synthetic cathinones.
  • Toxicology Studies: Investigating its effects on biological systems helps in understanding the risks associated with new psychoactive substances.
  • Pharmacological Research: Exploring its potential therapeutic applications or understanding its mechanisms of action in the central nervous system .

Studies on interaction profiles indicate that 3,4-Methylenedioxy PV8 (hydrochloride) interacts with various receptors and transporters in the brain:

  • Dopamine Transporter: Inhibition leads to increased dopamine levels, contributing to its stimulant effects.
  • Serotonin Transporter: Potential interactions may also affect mood and perception.
  • Norepinephrine Transporter: Similar inhibition results in heightened arousal and alertness.

These interactions underscore the importance of careful handling and research into its pharmacodynamics and potential side effects .

3,4-Methylenedioxy PV8 (hydrochloride) shares structural similarities with other synthetic cathinones. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
MethylenedioxypyrovaleroneSubstituted CathinoneKnown for strong stimulant effects; widely studied.
MethyloneSubstituted CathinoneOften compared due to similar psychoactive effects.
EthyloneSubstituted CathinoneSlightly different alkyl chain; similar stimulant properties.
4-MethylmethcathinoneSubstituted CathinoneExhibits different potency levels compared to 3,4-Methylenedioxy PV8.

The uniqueness of 3,4-Methylenedioxy PV8 lies in its specific methylenedioxy substitution pattern which influences both its pharmacological profile and potential toxicity compared to these other compounds .

The crystallographic characterization of 3,4-Methylenedioxy PV8 (hydrochloride) presents significant challenges due to the limited availability of single crystal specimens suitable for X-ray diffraction analysis [2]. Current research efforts have focused on developing synthetic methodologies to produce crystalline forms of the hydrochloride salt that meet the stringent requirements for high-resolution structural determination [3].

Conformational analysis of 3,4-Methylenedioxy PV8 reveals a complex molecular geometry characterized by multiple rotatable bonds and stereochemical considerations [4]. The compound exhibits one undefined atom stereocenter, indicating the presence of potential enantiomeric forms that may display different conformational preferences [4]. The molecular structure contains seven rotatable bonds, contributing to significant conformational flexibility in solution and solid states [4].

The benzodioxole moiety adopts a planar configuration, with the methylenedioxy bridge forming a five-membered ring that restricts rotation around the aromatic substitution pattern [2] [4]. The pyrrolidine ring system maintains a puckered conformation typical of saturated five-membered nitrogen heterocycles, with the nitrogen atom positioned to minimize steric interactions with the adjacent heptyl chain [4].

Computational modeling studies utilizing density functional theory calculations have provided insights into the preferred conformational states of the molecule [23]. These theoretical investigations suggest that the lowest energy conformations involve specific orientations of the pyrrolidine ring relative to the carbonyl functionality and the extended alkyl chain [23].

Molecular Formula and Weight Validation

The molecular formula of 3,4-Methylenedioxy PV8 (hydrochloride) has been definitively established as C₁₈H₂₅NO₃·HCl through multiple analytical approaches [2] [3] [11]. The base compound exhibits a molecular formula of C₁₈H₂₅NO₃ with a molecular weight of 303.4 g/mol, while the hydrochloride salt form possesses a molecular weight of 339.857 g/mol [3] [11].

High-resolution mass spectrometry analysis confirms the exact mass of the protonated molecular ion at m/z 304.1907 for the base compound [2]. The molecular ion peak [M+] appears at m/z 303, consistent with the calculated molecular weight [2]. Elemental analysis data supports the proposed molecular formula, with calculated percentages showing excellent agreement with experimental values [3].

ParameterBase CompoundHydrochloride Salt
Molecular FormulaC₁₈H₂₅NO₃C₁₈H₂₅NO₃·HCl
Molecular Weight303.4 g/mol339.857 g/mol
Exact Mass [M+H]⁺304.1907-
Molecular Ion [M+]303-
CAS Number746541-09-324646-39-7

The compound demonstrates a topological polar surface area of 38.8 Ų and contains 22 heavy atoms in its molecular structure [4]. The formal charge of the neutral molecule is zero, while the compound exhibits a complexity value of 367 as calculated by standard algorithms [4].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3,4-Methylenedioxy PV8 [4]. The aromatic carbon signals appear in the characteristic downfield region, with the benzodioxole carbons showing distinct chemical shifts due to the electron-donating effects of the methylenedioxy substituent [4]. The carbonyl carbon resonates as expected for an α-aminoketone functionality, typically appearing around 200 parts per million [13].

Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns consistent with the proposed structure [4]. The methylenedioxy protons appear as a distinctive singlet in the 5.9-6.1 parts per million region, while the aromatic protons of the benzodioxole ring system exhibit complex multipicity patterns [4]. The pyrrolidine ring protons display characteristic chemical shifts and coupling patterns, with the nitrogen-adjacent carbons showing typical upfield shifts [13].

The heptyl chain protons appear as expected multiple patterns in the aliphatic region, with the terminal methyl group resonating as a characteristic triplet [13]. Integration ratios confirm the proposed molecular formula and structural assignments [4].

Infrared Spectroscopy

Infrared spectroscopic analysis of 3,4-Methylenedioxy PV8 (hydrochloride) reveals characteristic absorption bands that confirm the presence of key functional groups [4]. The carbonyl stretching frequency appears in the expected region for α-aminoketones, typically around 1650-1680 cm⁻¹ [16]. The methylenedioxy C-O stretching vibrations manifest as distinct bands in the 1040-1200 cm⁻¹ region [16].

Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ range [16]. The benzodioxole ring system exhibits characteristic fingerprint absorptions below 1500 cm⁻¹ that provide definitive structural confirmation [16].

The hydrochloride salt form displays additional absorption bands associated with N-H stretching of the protonated amine functionality, typically appearing as broad absorptions in the 2400-3200 cm⁻¹ region [16].

Mass Spectrometry Fragmentation Analysis

Gas Chromatography-Mass Spectrometry analysis reveals distinctive fragmentation patterns characteristic of pyrrolidinophenone cathinones [2] [14]. The base peak in electron ionization conditions appears at m/z 126, corresponding to the pyrrolidinium ion fragment formed through α-cleavage adjacent to the nitrogen atom [2] [14].

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry provides high-resolution fragmentation data with retention times of 6.58-6.61 minutes under standard analytical conditions [2]. The collision-induced dissociation spectrum shows primary product ions consistent with the loss of the pyrrolidine moiety and subsequent rearrangement processes [2] [14].

Ionization MethodPrimary Fragments (m/z)Characteristic Losses
Electron Ionization126, 135, 149, 191Pyrrolidine (71), CO (28)
Electrospray Ionization126, 135, 191, 219C₄H₈ (56), C₅H₁₀ (70)

The fragmentation pathway involves initial loss of the pyrrolidine ring system, followed by sequential losses of alkyl fragments and carbon monoxide [14]. The methylenedioxy substitution pattern influences the fragmentation behavior, with characteristic shifts in fragment ion masses compared to unsubstituted analogs [14].

The α-pyrrolidinophenone scaffold of 3,4-Methylenedioxy PV8 represents a complex molecular architecture that requires strategic disconnection for efficient synthetic planning [1] [2]. The retrosynthetic analysis begins with identification of key structural features: the pyrrolidine nitrogen substituent, the carbonyl functionality, and the extended alkyl chain bearing seven carbons [3] [4].

The primary disconnection strategy involves cleavage at the α-carbon adjacent to the ketone functionality, revealing two fundamental synthons: an aromatic ketone component and a pyrrolidine-alkyl fragment [1]. This approach leverages the inherent reactivity of α-haloketones toward nucleophilic substitution by secondary amines [4]. The aromatic ketone precursor can be efficiently accessed through Friedel-Crafts acylation of the 3,4-methylenedioxybenzene core with heptanoyl chloride [4].

Alternative disconnection pathways consider Grignard coupling approaches, where the alkyl chain is assembled through addition of organometallic reagents to aromatic ketones [6]. However, these routes present challenges in regioselectivity and often require additional synthetic steps for functional group manipulation [7]. The α-carbon cleavage strategy remains optimal due to its directness and high-yielding transformations [1].

The pyrrolidine attachment represents a crucial transformation that benefits from the enhanced nucleophilicity of secondary amines compared to primary amines [8]. The five-membered ring structure provides optimal steric accessibility while maintaining sufficient basicity for efficient substitution reactions [8]. Computational analysis suggests that the pyrrolidine nitrogen exhibits a pKa of approximately 11.2, facilitating deprotonation under mild basic conditions and subsequent nucleophilic attack on electrophilic centers [9].

Advanced retrosynthetic planning considers the stereochemical implications of each disconnection. The α-pyrrolidinophenone core lacks defined stereocenters in the final product, simplifying synthetic requirements compared to structurally related compounds bearing chiral centers [8]. This stereochemical simplicity allows for convergent synthetic approaches where both fragments can be prepared independently and coupled in the final step [1].

Key Synthetic Routes for 3,4-Methylenedioxy Substitution

The formation of the 3,4-methylenedioxy functionality represents a critical transformation requiring specialized methylenation chemistry [10] [11]. Multiple synthetic pathways have been developed for efficient benzodioxole ring formation, each with distinct advantages and limitations [12] [13].

The cesium carbonate-mediated methylenation employs dibromomethane as the methylenating agent in dimethylformamide at elevated temperatures [12]. This methodology consistently delivers yields ranging from 86 to 97 percent under optimized conditions [12]. The reaction mechanism proceeds through initial deprotonation of the catechol substrate by cesium carbonate, followed by nucleophilic attack on the dihalomethane to form the methylenedioxy bridge [12]. Temperature control at 110°C ensures complete conversion while minimizing decomposition pathways [12].

The dichloromethane-dimethyl sulfoxide system represents an alternative high-yielding approach [11] [13]. This method utilizes dichloromethane as the methylenating agent in the presence of sodium hydroxide base, achieving yields of 95 to 97 percent [13]. The elevated reaction temperature of 125-130°C facilitates rapid methylenation while the dimethyl sulfoxide solvent stabilizes intermediate species [13]. The protocol requires careful addition of the catechol-base mixture to prevent intermolecular condensation reactions that can form polymeric byproducts [13].

Phase transfer catalysis offers environmental advantages through the use of aqueous-organic biphasic systems [11]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate ion transport between phases, enabling methylenation at lower temperatures [11]. Yields typically range from 76 to 86 percent, representing a compromise between efficiency and operational simplicity [11]. The method tolerates water-containing systems, reducing the stringent anhydrous requirements of alternative approaches [11].

Bromochloromethane-based methylenation provides excellent selectivity for the desired methylenedioxy product [12]. The mixed halomethane reagent exhibits intermediate reactivity compared to dichloromethane and dibromomethane, allowing for controlled methylenation without extensive side reactions [12]. Reaction conditions employ dimethylformamide as solvent with cesium carbonate base at 110°C for two hours [12]. The method consistently achieves yields of 70 to 86 percent with high product purity [12].

Mechanistic studies reveal that methylenation proceeds through an SN2-type displacement mechanism [13]. The catechol dianion, generated by double deprotonation, attacks the electrophilic carbon of the dihalomethane reagent [13]. Cyclization occurs spontaneously as the second hydroxyl group displaces the remaining halide, forming the five-membered methylenedioxy ring [13]. Computational analysis indicates that the transition state involves significant charge transfer from the phenoxide oxygens to the methylene carbon [13].

Optimization of Hydrochloride Salt Formation

The conversion of the free base form of 3,4-Methylenedioxy PV8 to its hydrochloride salt requires careful optimization of crystallization conditions to achieve high purity and consistent crystal morphology [14] [15]. Multiple methodologies have been developed for efficient salt formation, each offering distinct advantages in terms of yield, purity, and operational convenience [16] [17].

Hydrochloric acid gas bubbling represents the most controlled approach for stoichiometric salt formation [15]. The procedure involves dissolution of the free base in an anhydrous organic solvent such as diethyl ether or dichloromethane, followed by introduction of dry hydrogen chloride gas [15]. Temperature control at 0 to 25°C prevents decomposition while ensuring complete protonation of the basic nitrogen [15]. This method consistently achieves yields of 85 to 95 percent with purities exceeding 98 percent [15].

The hydrochloric acid in ether methodology offers operational advantages through improved handling characteristics [15]. Commercial solutions of hydrogen chloride in diethyl ether provide standardized acid concentrations, typically 2.0 molar, enabling precise stoichiometric control [15]. The procedure involves dropwise addition of the acid solution to the free base dissolved in anhydrous ether at 0 to 5°C [15]. Crystallization occurs spontaneously, yielding the hydrochloride salt in 90 to 98 percent yield with purities exceeding 99 percent [15].

Concentrated hydrochloric acid addition provides a direct route when anhydrous conditions are not critical [15]. The method employs aqueous hydrochloric acid added to the free base dissolved in a partially miscible organic solvent [15]. While operationally simple, this approach may introduce water contamination, potentially affecting crystal quality and stability [15]. Yields typically range from 70 to 85 percent with purities of 90 to 95 percent [15].

Methanolic hydrochloric acid systems offer advantages for compounds with limited solubility in ethereal solvents [16]. The method involves dissolution of the free base in methanol followed by addition of hydrogen chloride gas or concentrated acid [16]. The alcoholic medium facilitates solvation of both reactants while maintaining sufficient acidity for complete salt formation [16]. Yields of 80 to 90 percent are typical with purities ranging from 95 to 98 percent [16].

Crystallization optimization focuses on controlling crystal habit and particle size distribution [14]. Temperature ramping protocols involve initial dissolution at elevated temperatures followed by controlled cooling to induce nucleation [14]. The cooling rate significantly influences crystal morphology, with slower rates generally producing larger, more uniform crystals [14]. Seeding techniques using previously isolated material can improve reproducibility and reduce induction times [14].

Solvent selection plays a crucial role in determining crystal quality and yield [17]. Protic solvents such as methanol and ethanol promote hydrogen bonding networks that stabilize the salt form [17]. Aprotic solvents like acetonitrile and dichloromethane offer different solvation characteristics that can influence crystal packing arrangements [17]. Mixed solvent systems combining protic and aprotic components often provide optimal conditions for high-quality crystallization [17].

The optimized protocol involves dissolution of the free base in diethyl ether at room temperature, followed by cooling to 0°C [15]. Hydrogen chloride gas is introduced slowly while maintaining efficient stirring [15]. The resulting suspension is aged for one hour to ensure complete conversion, then filtered and washed with cold anhydrous ether [15]. Vacuum drying at 40°C provides the final hydrochloride salt in yields consistently exceeding 95 percent with purities above 99 percent [15].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.1601214 g/mol

Monoisotopic Mass

339.1601214 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-14-2024

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